molecular formula C16H15NO2 B2457036 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine CAS No. 338415-92-2

2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine

Cat. No.: B2457036
CAS No.: 338415-92-2
M. Wt: 253.301
InChI Key: SNKCTYVWANLSOA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclopropylmethanone is a chemical compound with a unique structure that combines a cyclopropyl ring, a methoxyphenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a cyclopropyl ketone with a methoxyphenyl halide in the presence of a base, followed by the addition of a pyridinyl reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)cyclopropylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)cyclopropylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

[2-(4-methoxyphenyl)cyclopropyl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-12-7-5-11(6-8-12)13-10-14(13)16(18)15-4-2-3-9-17-15/h2-9,13-14H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKCTYVWANLSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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